Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate
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Overview
Description
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Material Science: Thiazole-based compounds are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Benzothiazole: Exhibits anticancer and antifungal activities.
This compound’s unique combination of a chloromethyl group and an ester functionality distinguishes it from other thiazole derivatives, potentially offering unique reactivity and applications.
Biological Activity
Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is a thiazole derivative that exhibits a range of biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
- Molecular Formula : C10H14ClNO2S
- Molecular Weight : 247.74 g/mol
- IUPAC Name : Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate
- LogP : 2.918
- Hydrogen Bond Acceptors (HBA) : 4
- Hydrogen Bond Donors (HBD) : 0
The biological activity of Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is critical for its potential as an antimicrobial and anticancer agent.
- Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Chemical Reactivity : The chloromethyl group can undergo substitution reactions, allowing the formation of derivatives with enhanced biological properties.
Antimicrobial Properties
Thiazole derivatives are well-known for their antimicrobial activities. Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate has shown effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. For instance:
- In vitro studies demonstrated that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole derivatives, including Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as a therapeutic agent. -
Case Study on Anticancer Properties :
A research article focused on the anticancer properties of thiazole derivatives reported that Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.
Comparative Analysis with Similar Compounds
Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can be compared to other thiazole derivatives based on their biological activities:
Compound | Activity | MIC/IC50 Values |
---|---|---|
Ethyl 2-Aminothiazole | Antimicrobial | MIC = 16 µg/mL |
Thiazole-4-Carboxylic Acid | Anticancer | IC50 = 20 µM |
Benzothiazole | Antifungal | MIC = 32 µg/mL |
Properties
Molecular Formula |
C10H14ClNO2S |
---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate |
InChI |
InChI=1S/C10H14ClNO2S/c1-4-14-9(13)10(2,3)8-12-7(5-11)6-15-8/h6H,4-5H2,1-3H3 |
InChI Key |
GMXNVTITMYMKTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC(=CS1)CCl |
Origin of Product |
United States |
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